

The Emergence of VCH-286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism

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Compound of Interest						
Compound Name:	VCH-286					
Cat. No.:	B15608686	Get Quote				

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VCH-286 (also known as GSK2556286 or GSK-286) is a promising early-stage drug candidate for the treatment of tuberculosis (TB). This novel small molecule exhibits potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of TB, by employing a unique mechanism of action that is dependent on the bacterium's metabolism of host cholesterol. This technical guide provides an in-depth overview of the core pre-clinical research on **VCH-286**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols, to support further research and development efforts in the fight against tuberculosis.

Mechanism of Action: Activation of Adenylyl Cyclase Rv1625c

VCH-286's primary mode of action is the activation of a specific M. to membrane-bound adenylyl cyclase, Rv1625c.[1][2] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, a crucial second messenger molecule. The elevated cAMP concentration subsequently disrupts the bacterium's ability to metabolize cholesterol, a critical carbon source for M. to during infection.[1][3] This targeted disruption of a key metabolic pathway ultimately inhibits the growth of the bacterium, particularly within the intracellular environment of macrophages.[4][5]





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Caption: VCH-286 Signaling Pathway in M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on **VCH-286**, demonstrating its potent in vitro and in vivo activity.

Table 1: In Vitro Activity of VCH-286



Assay	M. tuberculosi s Strain	Medium/Cel I Line	Parameter	Value	Reference
Intracellular Activity	H37Rv (luciferase- tagged)	THP-1 Macrophages	IC50	0.07 μΜ	[4][5]
Extracellular Activity	H37Rv	7H9 + Tyloxapol + Cholesterol	MIC	>10 μM	[1]
Extracellular Activity	Erdman	7H9 + Tyloxapol + Cholesterol	IC50	0.71 - 2.12 μM	[6]
Extracellular Activity	H37Rv	7H9 + Tyloxapol + Glucose	IC50	>125 μM	[5]
Extracellular Activity	Erdman	7H9 + Tyloxapol + Glucose	IC50	>50 μM	[5]
cAMP Production	Wild-Type M.	7H9 + Cholesterol	Fold Increase	~50-fold	[1][3]
Cholesterol Catabolism	Wild-Type M. tb	Cholesterol- containing medium	Inhibition	~90%	[3]

Table 2: In Vivo Efficacy of VCH-286 in Mouse Models of Tuberculosis



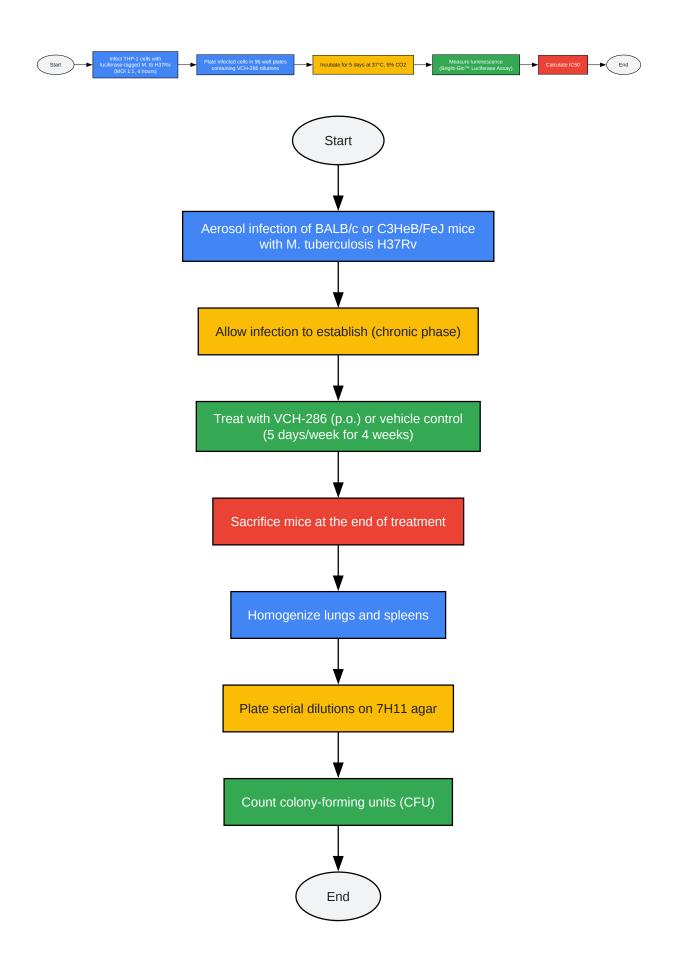
Mouse Model	Dosing Regimen	Duration	Outcome	Reference
Acute Infection (C57BL/6 mice)	200 mg/kg, p.o., daily	8 days	Significant reduction in lung CFU	[5]
Chronic Infection (BALB/c mice)	10 - 200 mg/kg, p.o., 5 days/week	4 weeks	Significant bactericidal effect; maximal effect at ≤10 mg/kg	[5]
Chronic Infection (C3HeB/FeJ mice)	10 - 200 mg/kg, p.o., 5 days/week	4 weeks	Significant bactericidal effect	[4]
Subacute Infection (BALB/c mice)	50 mg/kg, p.o., single dose with Bedaquiline and Pretomanid	N/A	Increased efficacy of the combination regimen	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of **VCH-286**.

Determination of Intracellular Activity (IC50) in THP-1 Macrophages







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